molecular formula C18H28N2O4S B4749943 N-cycloheptyl-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide

N-cycloheptyl-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide

Cat. No. B4749943
M. Wt: 368.5 g/mol
InChI Key: KPYQENBHDUATMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide, commonly known as PSB-0739, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PSB-0739 belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been shown to exhibit potent anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Medicinal Chemistry

Phenoxy acetamides, including N-cycloheptyl-2-[4-(propylsulfamoyl)phenoxy]acetamide, are of interest in medicinal chemistry . They are used in the design and development of new pharmaceutical compounds . The study of these compounds and their biological effects is a key part of developing new drugs .

Anti-inflammatory Activity

A series of N-phenylacetamide sulphonamides, which are similar to N-cycloheptyl-2-[4-(propylsulfamoyl)phenoxy]acetamide, were synthesized and tested for their anti-inflammatory activity . The results indicated that halogen-containing phenoxy compounds exhibited good anti-inflammatory activity .

Analgesic Activity

In addition to anti-inflammatory activity, some phenoxy acetamides have shown promising analgesic (pain-relieving) activity . For example, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide, a similar compound, exhibited good analgesic activity comparable or superior to paracetamol .

Chemical Synthesis

N-cycloheptyl-2-[4-(propylsulfamoyl)phenoxy]acetamide can be used as a starting material or intermediate in the synthesis of other chemical compounds . Its molecular structure and functional groups make it useful in various chemical reactions .

Computational Chemistry

The compound’s molecular structure and physicochemical properties can be studied using computational chemistry applications . This can provide insights into the compound’s behavior and potential uses .

Industrial Organic Chemistry

N-cycloheptyl-2-[4-(propylsulfamoyl)phenoxy]acetamide is relevant in industrial organic chemistry, especially in the synthesis of biologically active drugs . It’s part of the broader field of pharmaceutical chemistry, which involves the composition of pharmaceutical substances and their chemical synthesis .

properties

IUPAC Name

N-cycloheptyl-2-[4-(propylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-2-13-19-25(22,23)17-11-9-16(10-12-17)24-14-18(21)20-15-7-5-3-4-6-8-15/h9-12,15,19H,2-8,13-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYQENBHDUATMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-2-[4-(propylsulfamoyl)phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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